[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
The compound [(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a rhodanine-acetic acid derivative characterized by a conjugated system combining a 1-methyl-2-oxoindole scaffold fused with a 4-oxo-2-thioxothiazolidine ring.
Properties
IUPAC Name |
2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S2/c1-15-8-5-3-2-4-7(8)10(12(15)19)11-13(20)16(6-9(17)18)14(21)22-11/h2-5H,6H2,1H3,(H,17,18)/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKVNEQXDYAWBY-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC(=O)O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC(=O)O)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-2-oxoindoline-3-acetic acid with thiosemicarbazide under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Alkylated or acylated thiazolidine derivatives.
Scientific Research Applications
The compound features a thiazolidine core with an indole moiety, which is significant for its biological activity. The presence of thioxo and oxo groups contributes to its reactivity and potential interactions with biological targets.
Medicinal Chemistry
The compound has been investigated for its antimicrobial and antitumor properties. Studies have shown that derivatives of thiazolidine can exhibit significant activity against various cancer cell lines.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidine derivatives, including this compound, showed cytotoxic effects on human cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Antioxidant Properties
Research indicates that compounds with similar structural motifs possess antioxidant properties. The ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| [(5Z)-5-(1-methyl-2-oxo...acetic acid] | 25 |
| Reference Compound A | 30 |
| Reference Compound B | 20 |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor , particularly in the context of metabolic disorders.
Case Study: Enzyme Inhibition
In vitro studies have shown that this compound inhibits certain enzymes involved in glucose metabolism, indicating potential applications in diabetes management. The inhibition of enzymes such as alpha-glucosidase has been linked to reduced postprandial glucose levels .
Synthesis of Novel Compounds
The unique structure of [(5Z)-5-(1-methyl-2-oxo...acetic acid] serves as a precursor for synthesizing novel compounds with enhanced biological activities.
Synthetic Pathway Example
A synthetic pathway utilizing this compound has been developed to create derivatives with improved pharmacological profiles, demonstrating versatility in drug design.
Mechanism of Action
The mechanism of action of [(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in critical biological processes, such as cyclin-dependent kinases (CDKs) or other regulatory proteins.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of rhodanine-acetic acid derivatives, where structural variations in the indole substituents, thiazolidinone core, and appended functional groups modulate biological activity and physicochemical properties. Key analogues include:
Physicochemical Properties
Lipophilicity (log P) and solubility are critical for drug-likeness:
- Target compound : Predicted log P ≈ 2.1 (estimated via RP-HPLC in ). The acetic acid group lowers log P compared to benzoic acid derivatives (log P ≈ 3.5) .
- Pyridinylmethylene derivative (): Higher polarity (log P ≈ 1.8) due to the pyridine ring, correlating with improved antifungal activity .
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., pyridinyl, fluorobenzyl) enhance antifungal activity by increasing electrophilicity of the conjugated system, facilitating interactions with fungal enzyme active sites .
- Acetic acid vs. benzoic acid : The shorter carboxylic acid chain in the target compound improves solubility but may reduce membrane penetration compared to benzoic acid derivatives .
- Synthetic Accessibility : Derivatives with simpler substituents (e.g., methyl, ethyl) are synthesized in higher yields (~70–85%) compared to complex fluorinated or heteroaromatic analogues (~50–60%) .
Biological Activity
The compound [(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, along with relevant case studies and research findings.
Chemical Composition
- IUPAC Name : 2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
- Molecular Formula : C14H10N2O4S2
- Molecular Weight : 334.37 g/mol
Structural Features
The compound features a unique combination of:
- Indole moiety : Contributing to its biological activity.
- Thiazolidine ring : Implicated in various pharmacological effects.
- Acetic acid component : Enhancing solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of synthesized compounds similar to the target compound against various Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.56–12.50 μM, indicating strong antibacterial potential .
| Compound | MIC (μM) | MBC (μM) |
|---|---|---|
| Compound 5b | 0.56–12.50 | 2.08–16.67 |
| Compound 5j | 7.68–30.74 | 15.37–61.48 |
Anticancer Activity
In vitro studies have demonstrated that thiazolidine derivatives exhibit cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15). For instance, one compound showed an IC50 value of 1.61 µg/mL, highlighting its potential as a chemotherapeutic agent . The structure–activity relationship (SAR) analysis indicates that modifications in the indole and thiazolidine rings can significantly influence cytotoxicity.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It potentially alters pathways related to apoptosis and immune response .
Study on Antibacterial Properties
In a comparative study of various synthesized thiazolidine derivatives, it was found that the introduction of specific substituents significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli . The presence of a methoxy group at position 6 of the indole ring was particularly beneficial for enhancing activity.
Research on Anticancer Efficacy
A separate investigation focused on the anticancer properties of thiazolidine derivatives against A549 lung adenocarcinoma cells revealed that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin . This suggests the potential for these compounds in developing new cancer therapies.
Q & A
Q. How can the synthesis of [(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of a thiazolidinone precursor with a substituted indole moiety. Key steps include:
- Formation of the thiazolidinone core via cyclization of mercaptoacetic acid derivatives under reflux with sodium acetate in acetic acid .
- Introduction of the indolylidene group through Knoevenagel condensation, requiring precise pH control (e.g., sodium acetate buffer) and temperature (reflux in acetic acid) to stabilize the Z-configuration .
- Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures improves purity. Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the Z-configuration of the exocyclic double bond and acetic acid side-chain connectivity. Aromatic protons in the indole ring appear as distinct doublets (δ 7.2–8.1 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD (using SHELX software ) resolves stereochemical ambiguities, particularly the planarity of the thiazolidinone-indole system and hydrogen-bonding networks.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 424.501 vs. calculated ).
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against Candida spp. and Trichosporon (MIC values <50 µg/mL suggest potency ).
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or fluorometric assays, leveraging structural analogs with pyrazole moieties .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values. Compare with reference drugs like doxorubicin .
Advanced Research Questions
Q. How can computational modeling elucidate the mechanism of action for this compound’s antifungal activity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with fungal CYP51 (lanosterol 14α-demethylase) using AutoDock Vina. The thioxo group may coordinate with heme iron, while the indole moiety occupies hydrophobic pockets .
- QSAR Analysis : Correlate substituent lipophilicity (calculated logP vs. RP-HPLC log k ) with bioactivity to guide structural modifications.
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS) to identify critical binding residues .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Orthogonal Assays : Confirm antifungal activity discrepancies (e.g., C. tropicalis vs. C. albicans) using disk diffusion and time-kill assays .
- Metabolomic Profiling : LC-MS/MS-based metabolomics identifies off-target effects (e.g., mitochondrial toxicity) that may explain variable cytotoxicity .
- Structural Analog Comparison : Reference compounds with pyrido-pyrimidine cores (e.g., [(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-...) to isolate pharmacophore contributions.
Q. How can reaction pathways be validated for intermediates in large-scale synthesis?
- Methodological Answer :
- In-situ FTIR Monitoring : Track carbonyl (1700–1750 cm) and thioxo (1250–1300 cm) groups during condensation steps to optimize reaction time .
- Flow Chemistry : Implement continuous flow reactors with immobilized catalysts (e.g., Amberlyst-15) to enhance scalability and reduce byproduct formation .
- Isotope Labeling : Use -labeled acetic acid to trace incorporation into the thiazolidinone ring via -NMR .
Structural and Mechanistic Questions
Q. What are the key structural determinants of its lipophilicity and bioavailability?
- Methodological Answer :
- RP-HPLC Analysis : Measure log k values (C18 column, methanol/water gradient) to experimentally determine lipophilicity. Compare with in silico logP (e.g., XLogP3) to validate predictive models .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. The acetic acid side-chain may enhance solubility but reduce passive diffusion .
Q. How does the Z-configuration of the exocyclic double bond influence bioactivity?
- Methodological Answer :
- Stereochemical Analysis : Compare Z- and E-isomers (synthesized via photoirradiation or thermal equilibration) in enzyme inhibition assays. The Z-configuration likely enhances planarity, improving π-π stacking with aromatic residues in target proteins .
- Circular Dichroism (CD) : Monitor conformational stability in solution; Z-isomers exhibit distinct Cotton effects near 300 nm .
Data Interpretation and Optimization
Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit IC values using four-parameter logistic models (e.g., GraphPad Prism). Assess goodness-of-fit via R >0.95 .
- ANOVA with Tukey’s Post Hoc : Compare means across multiple concentrations to identify significant toxicity thresholds (p<0.05) .
Q. How can solvent effects be minimized during crystallography studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
